

Table: Tosedostat & Paclitaxel Combination - Dose Escalation & Toxicity

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Compound Focus: Tosedostat

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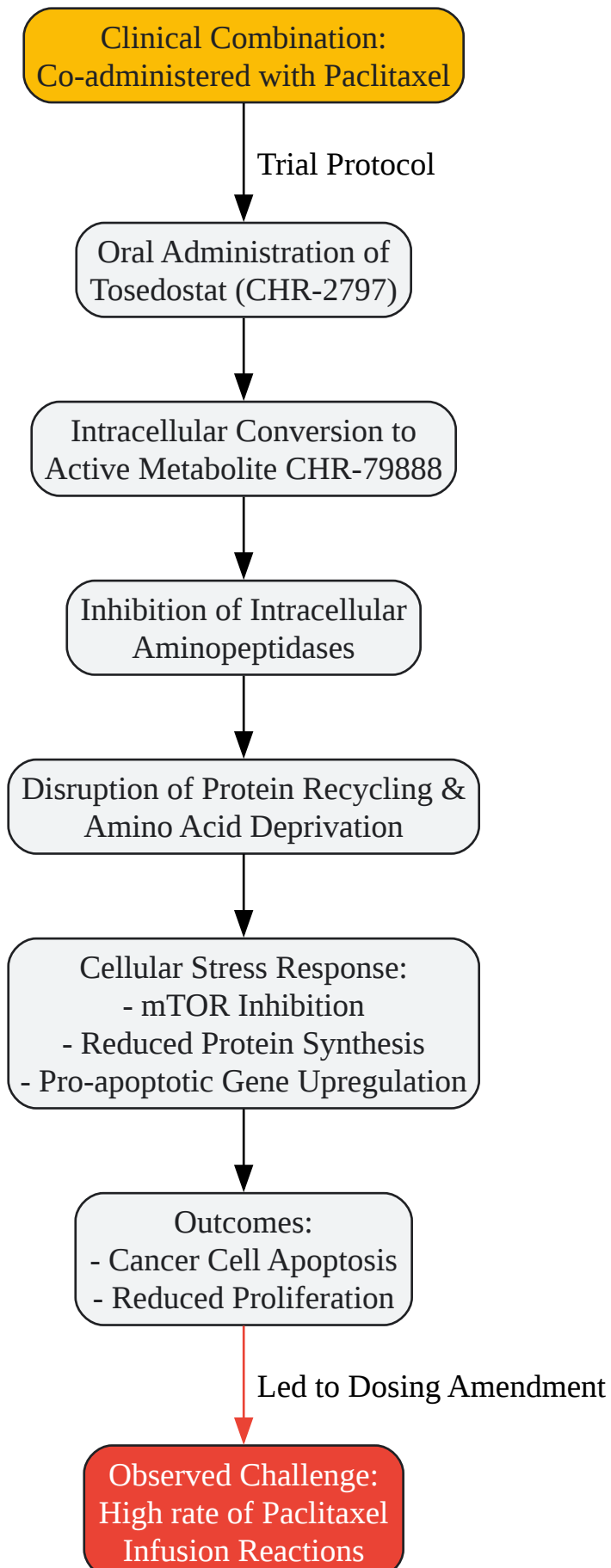
Dose Cohort	Paclitaxel Dose (mg/m ²)	Tosedostat Dose (mg)	Dosing Schedule	Key Tolerability Findings
Cohort 1 [1]	135	90	Daily (from day 2)	Starting dose combination [1]
Cohort 2 [1]	175	90	Daily (from day 2)	-
Cohort 3 [1]	175	130	Daily (from day 2)	-
Cohort 4 [1]	175	180	Daily (from day 2)	1 DLT (Grade 3 dyspnea) observed [1]
Cohort 5 (post-amendment) [1]	175	180	Days 2-17 of each cycle	Protocol adjusted due to high infusion reaction rate [1]
Cohort 6 (post-amendment) [1]	175	240	Days 2-17 of each cycle	-

Tosedostat's Mechanism of Action

To effectively troubleshoot experiments, it's crucial to understand how **Tosedostat** works at a cellular level.

- **Target:** **Tosedostat** is an orally bioavailable **aminopeptidase inhibitor** [1]. It is a prodrug that is converted intracellularly to its active metabolite, **CHR-79888** [1].
- **Primary Mechanism:** The active metabolite inhibits various intracellular aminopeptidases. These enzymes are critical for protein recycling, as they break down proteins into amino acids. By inhibiting them, **Tosedostat** depletes cancer cells of amino acids, triggering an **amino acid deprivation response (AADR)**. This leads to:
 - Inhibition of mTOR pathway phosphorylation [1].
 - Reduced protein synthesis [1].
 - Upregulation of pro-apoptotic proteins like CHOP and Noxa [1].
 - Ultimately, the cancer cell undergoes apoptosis [1].
- **Moonlighting Functions of APN:** The primary target, Aminopeptidase N (APN/CD13), is a "moonlighting enzyme" with functions beyond its catalytic activity. It also acts as a receptor for tumor-homing peptides and some coronaviruses, and plays a role in angiogenesis and immune modulation [2]. The effects of inhibiting these non-catalytic functions are an important area of research.

The following diagram illustrates this mechanism and the subsequent clinical response observed in the trial.



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Frequently Asked Questions & Troubleshooting

Here are answers to specific issues you might encounter, based on the trial data.

What was the main safety challenge when combining Tosedostat with paclitaxel, and how was it managed?

- **Issue:** A high frequency (59%) of paclitaxel infusion reactions occurred, primarily during the **second infusion** [1].
- **Root Cause:** The investigation concluded these were related to **paclitaxel**, but their high incidence may have been influenced by **Tosedostat** [1].
- **Protocol Amendment:** The trial was amended to interrupt **Tosedostat** dosing for 5 days around every second and subsequent paclitaxel infusion. This meant giving **Tosedostat** from **day 2 to day 17** of each 21-day cycle [1].

Was a Maximum Tolerated Dose (MTD) established for this combination?

- **Answer:** No formal MTD was determined in this study due to the high frequency of paclitaxel-related infusion reactions [1]. Only one classic Dose-Limiting Toxicity (DLT—grade 3 dyspnea) was observed at the 180 mg **Tosedostat** dose [1].

What is the evidence for Tosedostat's mechanism in humans?

- **Preclinical Evidence:** In vitro studies on human leukemia cell lines (HL-60) showed that **Tosedostat** induces a transcriptional signature of amino acid deprivation and inhibits mTOR signaling [1].
- **Clinical Pharmacokinetics/Pharmacodynamics:** The trial confirmed that there was **no pharmacokinetic interaction** between **Tosedostat** and paclitaxel. The active metabolite CHR-79888 accumulates inside cells, which is consistent with its designed mechanism [1].

Key Considerations for Your Research

- **Context is Key:** The data above is specific to a **Tosedostat-paclitaxel combination** in patients with advanced solid tumors. Dose optimization will differ for other combinations or monotherapy.
- **Check for Newer Evidence:** As this clinical data is from 2010, it is essential to search for more recent publications or clinical trial reports (e.g., on ClinicalTrials.gov) for updated protocols and findings.
- **In Vitro Modeling:** When designing cell-based experiments, the described mechanism (amino acid deprivation, mTOR inhibition) provides a strong foundation for developing your assay endpoints and troubleshooting lack of efficacy.

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References

1. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]
2. Aminopeptidase N: a multifunctional and promising target in ... [pmc.ncbi.nlm.nih.gov]

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